molecular formula C15H17NO B13347900 4'-Isopropoxy-[1,1'-biphenyl]-2-amine

4'-Isopropoxy-[1,1'-biphenyl]-2-amine

Cat. No.: B13347900
M. Wt: 227.30 g/mol
InChI Key: HKHWDDLGDHTWGN-UHFFFAOYSA-N
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Description

4’-Isopropoxy-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an isopropoxy group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The amine group is attached to the second position of the biphenyl structure

Preparation Methods

The synthesis of 4’-Isopropoxy-[1,1’-biphenyl]-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxy-2-methylphenol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to yield the desired compound . Another method involves the protection of hydroxyl groups, followed by bromine substitution, etherification, and deprotection steps to finally prepare the product . These methods are designed to be efficient and cost-effective, making them suitable for industrial production.

Chemical Reactions Analysis

4’-Isopropoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenated compounds and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

4’-Isopropoxy-[1,1’-biphenyl]-2-amine has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn the field of medicine, it is being explored for its antibacterial properties, particularly against multidrug-resistant pathogens . Additionally, it is used in the industry for the production of various chemical intermediates and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 4’-Isopropoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to bind to phosphatidylglycerol and cardiolipin in bacterial membranes, leading to cytoplasmic membrane damage and dissipation of proton motive force . This results in the accumulation of intracellular ATP and increased bacterial outer membrane permeability, enhancing the compound’s antibacterial activity.

Comparison with Similar Compounds

4’-Isopropoxy-[1,1’-biphenyl]-2-amine can be compared with other similar compounds, such as (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid and 2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl . These compounds share structural similarities but differ in their functional groups and specific applications. For example, (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid is used in cross-coupling reactions, while 2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl is used as a ligand in various chemical reactions. The unique isopropoxy and amine groups in 4’-Isopropoxy-[1,1’-biphenyl]-2-amine contribute to its distinct chemical properties and applications.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)aniline

InChI

InChI=1S/C15H17NO/c1-11(2)17-13-9-7-12(8-10-13)14-5-3-4-6-15(14)16/h3-11H,16H2,1-2H3

InChI Key

HKHWDDLGDHTWGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=CC=C2N

Origin of Product

United States

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